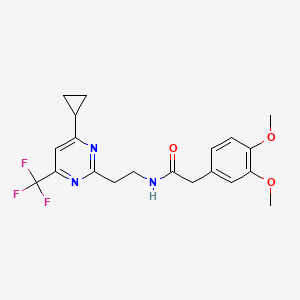

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide

Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a pyrimidine derivative featuring a trifluoromethyl group at position 6 and a cyclopropyl substituent at position 4 of the pyrimidine core. The compound is further functionalized with an ethyl linker connecting the pyrimidine to a 2-(3,4-dimethoxyphenyl)acetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring may contribute to conformational rigidity. The 3,4-dimethoxyphenyl group likely facilitates π-π interactions in biological targets, and the acetamide linker provides hydrogen-bonding capacity .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O3/c1-28-15-6-3-12(9-16(15)29-2)10-19(27)24-8-7-18-25-14(13-4-5-13)11-17(26-18)20(21,22)23/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQFSNPHSSEMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article details its biological activity, synthesis, and therapeutic potential, supported by relevant data and case studies.

Structural Characteristics

The compound features several notable structural elements:

- Pyrimidine Ring : Contains a trifluoromethyl group that enhances lipophilicity.

- Cyclopropyl Moiety : Contributes to unique pharmacological properties.

- Dimethoxyphenyl Group : Linked via an ethyl chain to an acetamide group.

These structural features allow the compound to interact selectively with various biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity through mechanisms such as enzyme inhibition and receptor modulation. Its potential therapeutic applications include:

- Anti-inflammatory Effects : The compound may inhibit pathways related to inflammation.

- Anticancer Properties : It shows promise in targeting cancer cell proliferation through specific enzyme interactions.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain pathogens.

- Enzyme Inhibition : The trifluoromethyl substitution enhances metabolic stability, allowing for prolonged interaction with target enzymes involved in disease pathways.

- Receptor Modulation : The compound's lipophilicity may facilitate better penetration into cells, enhancing its interaction with membrane-bound receptors.

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions requiring precise control of conditions such as temperature and pH. The following table summarizes key findings from various studies:

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were evaluated for their anticancer properties against various cell lines including HeLa (cervical cancer), CEM (T-cell leukemia), and L1210 (murine leukemia). The results indicated that certain modifications significantly improved the compounds' efficacy:

- IC50 Values : The most potent derivative showed an IC50 of 9.6 µM in HMEC-1 cells, highlighting the importance of structural optimization in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Core Modifications

Key structural differences in pyrimidine-based analogs influence physicochemical and biological properties:

- Trifluoromethyl vs. Dichlorophenyl/Thietan Groups : The target’s 6-trifluoromethyl group enhances electron-withdrawing effects compared to 4e’s dichlorophenyl or compound 1’s thietan-3-yloxy. This may improve metabolic stability and membrane permeability .

- Cyclopropyl vs.

Acetamide Linker and Substituent Variations

The 3,4-dimethoxyphenyl group in the target shares similarities with 4e and 4g but differs in substitution patterns (e.g., 4g’s 2,4-dimethoxyphenyl vs. the target’s 3,4-dimethoxy), which may influence aromatic stacking interactions .

Fluorinated Analogues

Fluorine-containing analogs, such as N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide (), highlight the role of fluorine in enhancing bioavailability.

Complex Heterocyclic Derivatives

Compounds like Example 83 () and the furo[2,3-b]pyridine derivative () demonstrate that pyrimidine derivatives fused with other heterocycles (e.g., chromen-4-one or pyrazole) exhibit distinct pharmacokinetic profiles. The target’s simpler pyrimidine core may prioritize metabolic stability over multi-target activity .

Research Findings and Implications

- Spectroscopic Data : The ¹H NMR shifts for the target’s dimethoxyphenyl group (~3.82 ppm for OCH₃) would align with 4e and 4g, though exact values depend on electronic environments .

Q & A

Q. Advanced Yield Optimization :

- Solvent Selection : NMP enhances solubility of aromatic intermediates, while dimethylformamide (DMF) improves reaction rates for electron-deficient pyrimidines .

- Temperature Control : Maintaining 120°C prevents side reactions (e.g., hydrolysis of trifluoromethyl groups) .

- Catalysis : Metal-free conditions reduce contamination, as demonstrated in analogous pyrimidine syntheses .

Which spectroscopic and crystallographic methods confirm structural integrity?

Q. Basic Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, aromatic methoxy groups at δ 3.8–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 493.18) .

Q. Advanced Structural Validation :

- X-ray Crystallography : Resolves bond angles and dihedral angles between pyrimidine and phenyl rings (e.g., dihedral angle ~65° for similar acetamide derivatives) .

How can researchers resolve contradictions in spectral or biological data?

Q. Methodological Approach :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify discrepancies in substituent effects .

- Crystallographic Confirmation : X-ray structures provide definitive proof of regiochemistry, especially for trifluoromethyl and cyclopropyl groups prone to misassignment .

- Biological Replicates : Use dose-response curves (e.g., IC₅₀ values) across multiple cell lines to address variability in activity assays .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic Screening :

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to quantify potency .

- Cell Viability : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) assess cytotoxicity .

Q. Advanced Mechanistic Studies :

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure direct interactions with target proteins .

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) predict pharmacokinetic profiles .

How can computational methods guide SAR studies?

Q. Advanced Strategy :

- Molecular Docking : Simulate interactions with target binding pockets (e.g., ATP-binding sites in kinases) using software like AutoDock or Schrödinger .

- QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with activity data to predict novel analogs .

- MD Simulations : Analyze conformational stability of the cyclopropyl group under physiological conditions .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Key Issues :

- Low Yield : Optimize stoichiometry (e.g., 1.1:1 molar ratio of pyrimidine to acetamide) and replace column chromatography with recrystallization for bulk purification .

- Solvent Recovery : Implement distillation systems for NMP or DMF reuse to reduce costs .

- Byproduct Formation : Monitor reactions via TLC (Rf = 0.15 in CH₂Cl₂/MeOH) to detect early-stage impurities .

How is stability assessed under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.